6-Bromocinnoline
Overview
Description
6-Bromocinnoline is an organic compound that is used in the synthesis of various heterocyclic compounds. It has a wide range of applications in the fields of chemistry, biology, and pharmacology. This compound is an important intermediate in the synthesis of heterocyclic compounds, such as isoquinolines, quinolines, and pyridines. It has also been used in the synthesis of various drugs and pharmaceuticals.
Scientific Research Applications
Anticancer Potential :
- Quinoline derivatives, including 6-Bromo-5-nitroquinoline, have shown significant antiproliferative activity against various cancer cell lines such as rat glioblastoma, human cervical cancer cells, and human adenocarcinoma. This suggests their potential as anticancer agents (Köprülü et al., 2018).
Synthesis and Chemical Properties :
- Research on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one provides insights into the chemical synthesis processes involving brominated quinoline derivatives. This study is significant in understanding the chemical properties and potential applications of these compounds (Wlodarczyk et al., 2011).
Antimicrobial and Antimalarial Properties :
- A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives demonstrated antimicrobial and antimalarial activities. This highlights the potential use of 6-Bromocinnoline derivatives in treating infectious diseases (Parthasaradhi et al., 2015).
Hypoglycemic Activity :
- Studies on derivatives of embelin, such as 6-bromoembelin, have shown hypoglycemic activity in diabetic rats, suggesting potential applications in diabetes treatment (Stalin et al., 2016).
Potential in Neurodegenerative and Diabetic Diseases :
- 6-Bromoindirubin-3′-oxime (6BIO), a derivative, was found to activate cytoprotective cellular modules and suppress cellular senescence-mediated biomolecular damage in human fibroblasts, indicating its potential use in addressing aging-related diseases (Sklirou et al., 2017).
Antitumor Activities :
- Certain novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, including brominated variants, were synthesized and evaluated for antitumor activities. Some compounds exhibited notable growth inhibition of cancer cells, emphasizing the potential of brominated quinoline derivatives in cancer treatment (El-Agrody et al., 2012).
Mechanism of Action
While the exact mechanism of action of 6-Bromocinnoline is not fully understood, it has been suggested that it may interact with various biological pathways. For example, one study found that a related compound, 6-Bromoindirubin-3′-Oxime (6BIO), reduces oxidative stress, improves lipid metabolism, enhances autophagy, and significantly retards liver aging via modulating the GSK-3β pathway and mTOR pathway .
Safety and Hazards
properties
IUPAC Name |
6-bromocinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUILLMMTUCMJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459432 | |
Record name | 6-bromocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
318276-72-1 | |
Record name | 6-Bromocinnoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318276-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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